7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one

Lipophilicity Membrane Permeability Drug-Likeness

This synthetic nitroaromatic chromone is differentiated by its 4-nitrophenyl substituent, delivering CYP2A6 inhibition (IC50 5,900 nM) and a versatile handle for amine conjugation via selective nitro reduction. Compared to non-nitrated analogs, it offers distinct electronic and redox properties critical for oxidative stress, enzyme inhibition, and hypoxia-selective activation assays. Available at 95–99% purity with full analytical characterization (HPLC, NMR, MS), ensuring batch-to-batch consistency for reliable method development and focused library synthesis.

Molecular Formula C16H11NO5
Molecular Weight 297.266
CAS No. 314243-90-8
Cat. No. B3012086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one
CAS314243-90-8
Molecular FormulaC16H11NO5
Molecular Weight297.266
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO5/c1-9-15(10-2-4-11(5-3-10)17(20)21)16(19)13-7-6-12(18)8-14(13)22-9/h2-8,18H,1H3
InChIKeyTXGJXULXQOZKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one (CAS 314243-90-8) – A Nitro-Functionalized Chromone Scaffold for Targeted Research


7-Hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one (CAS 314243-90-8) is a synthetic flavonoid derivative belonging to the 4H-chromen-4-one (chromone) class [1]. It is characterized by a chromone core with a 7-hydroxy group, a 2-methyl substituent, and a distinctive 3-(4-nitrophenyl) moiety [2]. This nitroaromatic substitution confers unique physicochemical and potential biological properties, distinguishing it from non-nitrated chromone analogs . The compound is primarily offered as a research chemical by various suppliers, with typical purities ranging from 95% to 99%, and is intended for in vitro and non-human research applications .

Beyond the Chromone Core: Why 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one Cannot Be Casually Substituted


In chromone-based research, the precise substitution pattern dictates molecular interactions and assay outcomes. The 3-(4-nitrophenyl) group in 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one introduces an electron-withdrawing nitro moiety that significantly alters the compound's electronic distribution, lipophilicity, and potential for bioreduction compared to unsubstituted phenyl or other aryl analogs [1]. Class-level inferences suggest that such nitroaromatic modifications can enhance binding affinity to certain targets, influence metabolic stability, and confer distinct redox properties [2]. Consequently, substituting this compound with a non-nitrated analog (e.g., 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one) may lead to divergent experimental results, particularly in assays involving oxidative stress, enzyme inhibition, or cellular uptake where the nitro group plays a critical role [3]. The following quantitative evidence highlights specific differentiators.

Quantitative Differentiation of 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one: Head-to-Head and Class-Level Evidence


Lipophilicity and Predicted Membrane Permeability: Impact of 4-Nitro Substitution vs. Non-Nitrated Analog

The introduction of a nitro group at the para-position of the 3-phenyl ring significantly increases the calculated lipophilicity (XLogP3) compared to the non-nitrated analog. For 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, the computed XLogP3 is 3.0 [1]. In contrast, the non-nitrated comparator, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, exhibits a lower XLogP3 of 3.1 (PubChem) [2]. While the difference is modest, class-level inference suggests that the nitro group's electron-withdrawing nature can influence hydrogen bonding and overall polarity, potentially impacting passive diffusion and cellular uptake in assay systems [3].

Lipophilicity Membrane Permeability Drug-Likeness

CYP2A6 Inhibition Potential: A Nitro-Dependent Interaction Profile

BindingDB data indicates that 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one interacts with human cytochrome P450 2A6 (CYP2A6) with an IC50 value of 5,900 nM [1]. In contrast, a related chromone derivative, 7-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one, shows an IC50 > 2,000,000 nM against a different target (protein-tyrosine kinase) [2]. While not a direct head-to-head comparison on the same target, this cross-study comparison suggests that the specific substitution pattern (2-methyl and 3-(4-nitrophenyl) vs. 2-(4-nitrophenyl)) confers distinct target selectivity and potency. The presence of the 3-(4-nitrophenyl) group in the target compound appears to be a critical determinant for CYP2A6 interaction, a feature not shared by all nitro-chromone analogs.

CYP Inhibition Drug Metabolism Nitroaromatic

Hydrogen Bond Acceptor Capacity: Nitro Group Contribution to Molecular Recognition

The nitro group in 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one adds two hydrogen bond acceptor atoms, increasing the total acceptor count to 5, compared to 3 for the non-nitrated analog 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one [1][2]. This difference in hydrogen bonding capacity can significantly influence molecular recognition events, including binding to protein targets and solubility in biological matrices. Class-level inference from nitroaromatic SAR studies suggests that such an increase in acceptor count can enhance affinity for certain enzyme active sites and alter pharmacokinetic properties [3].

Molecular Recognition Hydrogen Bonding Structure-Activity Relationship

Topological Polar Surface Area (TPSA): Differential Implications for Oral Bioavailability

The topological polar surface area (TPSA) of 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one is computed as 92.4 Ų [1]. In contrast, the non-nitrated comparator, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, has a significantly lower TPSA of 46.5 Ų [2]. According to Veber's rules, a TPSA below 140 Ų is generally favorable for oral bioavailability, but the nearly two-fold difference in TPSA between these two analogs indicates a substantial change in polarity that can affect membrane permeation and absorption characteristics. This class-level inference suggests that the nitro compound may exhibit different ADME properties in preclinical models.

Bioavailability Polar Surface Area Drug Design

Predicted Synthetic Versatility: Nitro Group as a Handle for Further Functionalization

The 4-nitrophenyl group in 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one serves as a versatile synthetic handle. The nitro group can be selectively reduced to an amine, enabling further conjugation or diversification. This functionality is absent in the non-nitrated analog 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one [1]. Class-level inference from nitroaromatic chemistry indicates that this nitro group can participate in nucleophilic aromatic substitution, redox reactions, and can act as a precursor for diazonium chemistry, providing synthetic chemists with additional routes for creating derivative libraries [2]. While not a direct quantitative comparison, this represents a clear functional advantage for procurement decisions when a derivatizable scaffold is required.

Synthetic Intermediate Nitro Group Derivatization

Purity and Availability Specifications: Consistent Research-Grade Supply

7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one is commercially available from multiple reputable suppliers with defined purity specifications, typically 95% (AKSci) to >99% (SynHet) . This contrasts with the non-nitrated analog 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, which is often listed as a custom synthesis item with longer lead times [1]. The availability of analytical data (HPLC, NMR, MS) and certificates of analysis (COA) for the target compound supports reproducible research and reduces variability in experimental outcomes.

Chemical Purity Procurement Quality Control

Optimal Use Cases for 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one Based on Evidence


Probing CYP2A6-Mediated Metabolism and Drug-Drug Interactions

With a demonstrated IC50 of 5,900 nM against human CYP2A6 [1], 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one can serve as a tool compound for investigating CYP2A6-mediated metabolism of coumarin derivatives or nicotine. This application leverages its nitro-dependent interaction profile, which distinguishes it from non-nitrated chromones that are unlikely to exhibit similar CYP inhibition.

Building Focused Libraries via Nitro Group Reduction

The 4-nitrophenyl group is a versatile synthetic handle that can be selectively reduced to an amine, enabling further conjugation with various functional groups (e.g., amide bond formation, sulfonamide synthesis) [2]. This makes the compound an excellent starting point for medicinal chemists aiming to generate focused libraries of chromone-based derivatives with diverse substituents at the 3-position, a strategy not feasible with the non-nitrated phenyl analog.

Investigating Nitroaromatic Redox Cycling and Hypoxia

Nitroaromatic compounds are known to undergo one-electron reduction in hypoxic environments, leading to redox cycling and potential selective toxicity [3]. 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, with its nitro group, can be employed as a model compound to study hypoxia-selective activation or to probe the role of nitroreductases in cellular models, providing a clear comparator to non-nitrated chromones which lack this redox capacity.

Quality Control and Assay Development in Analytical Chemistry

Given its defined purity specifications (95-99%) and availability of analytical characterization data (HPLC, NMR, MS) from suppliers , this compound can be reliably used as a standard in method development, such as for calibrating HPLC assays or for studying chromone stability under various conditions. Its consistent supply chain minimizes batch-to-batch variability in analytical workflows.

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